molecular formula C7H7BClFO3 B595262 2-Chloro-4-fluoro-5-methoxyphenylboronic acid CAS No. 1256355-46-0

2-Chloro-4-fluoro-5-methoxyphenylboronic acid

Cat. No.: B595262
CAS No.: 1256355-46-0
M. Wt: 204.388
InChI Key: KMSUZUNCVLTXJB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic molecules that are to be coupled .

Mode of Action

The compound acts as a nucleophile in the Suzuki-Miyaura cross-coupling reaction . It interacts with its targets by transferring its boron-bound organic group to a palladium catalyst, which has undergone oxidative addition with an organic halide . This transmetalation process results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical synthesis pathways . The newly formed carbon-carbon bond can lead to the production of biologically active molecules, including heterobiaryls and antithrombotic drugs .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules . The specific molecular and cellular effects would depend on the nature of these products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction may be affected by the presence of water . Additionally, the stability of the compound may be influenced by storage conditions . It is recommended to keep the compound in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-fluoro-5-methoxyphenyl halide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-5-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, and water or ethanol as solvents.

    Oxidation: H2O2, NaBO3, and aqueous conditions.

    Substitution: Nucleophiles like NH3, RSH, and polar aprotic solvents like DMSO.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Aromatics: Formed from nucleophilic substitution.

Scientific Research Applications

2-Chloro-4-fluoro-5-methoxyphenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Fluoro-5-methoxyphenylboronic acid
  • 2-Chloro-4-methoxyphenylboronic acid
  • 2-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-2-methoxyphenylboronic acid
  • 4-Chloro-3-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness: 2-Chloro-4-fluoro-5-methoxyphenylboronic acid is unique due to the combination of chloro, fluoro, and methoxy substituents on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of complex molecules.

Biological Activity

2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H8BClF3O2
  • Molecular Weight : 223.42 g/mol
  • Structure : The compound features a phenyl ring substituted with chlorine, fluorine, and methoxy groups, along with a boronic acid functional group.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is crucial for its interaction with various biomolecules. This property allows it to inhibit enzymes and receptors involved in critical metabolic pathways.

Anticancer Properties

Research indicates that boronic acids can selectively inhibit cancer cell proliferation. For instance, studies have shown that derivatives of boronic acids exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to disrupt cellular signaling pathways involved in tumor growth highlights its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Boronic acids have been reported to inhibit bacterial enzymes, which are essential for bacterial survival. This mechanism presents a promising avenue for developing new antibiotics .

Case Studies and Research Findings

StudyObjectiveFindings
Anticancer Study Evaluate the efficacy against breast cancer cellsShowed increased selective toxicity towards breast cancer cells compared to normal cells .
Antimicrobial Activity Assess inhibition of bacterial growthDemonstrated significant inhibition of bacterial enzymes, leading to reduced viability of pathogenic bacteria .
Mechanistic Insights Investigate interaction with target proteinsRevealed binding affinity towards specific receptors involved in cell signaling pathways .

Comparative Analysis

When compared to similar compounds, such as 4-Chloro-2-fluoro-5-methoxyphenylboronic acid, this compound exhibits unique properties due to its specific substitutions. These variations can influence the selectivity and potency of the compound against various biological targets.

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHigh selectivity towards cancer cellsSignificant inhibition of bacterial growth
4-Chloro-2-fluoro-5-methoxyphenylboronic acidModerate activity observedLimited antimicrobial effects

Properties

IUPAC Name

(2-chloro-4-fluoro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSUZUNCVLTXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681866
Record name (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-46-0
Record name Boronic acid, B-(2-chloro-4-fluoro-5-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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